molecular formula C5H4IN5 B1412627 3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole CAS No. 2092431-39-3

3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole

Cat. No.: B1412627
CAS No.: 2092431-39-3
M. Wt: 261.02 g/mol
InChI Key: LKNRJUZTXTVMNI-UHFFFAOYSA-N
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Description

3-(4-Iodo-1H-pyrazol-1-yl)-1H-1,2,4-triazole (CAS: 2092431-39-3) is a heterocyclic compound comprising a 1,2,4-triazole core linked to a 4-iodo-substituted pyrazole moiety. This compound is commercially available at 95% purity (Combi-Blocks, Catalog No. QZ-1556) and is hypothesized to exhibit agrochemical or pharmaceutical properties, given the established bioactivity of 1,2,4-triazole derivatives in fungicidal, insecticidal, and anti-inflammatory applications .

Properties

IUPAC Name

5-(4-iodopyrazol-1-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-4-1-9-11(2-4)5-7-3-8-10-5/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNRJUZTXTVMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C2=NC=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazines with α,β-Unsaturated Ketones

A common route involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones:

Hydrazine derivatives react with α,β-unsaturated ketones under reflux in ethanol or acetic acid to form the pyrazole core.

Reaction conditions:

  • Reflux temperature (~80-100°C)
  • Solvent: ethanol or acetic acid
  • Catalyst: sometimes acetic acid or p-toluenesulfonic acid (p-TsOH)

Yield: Typically 60-75%, depending on substituents.

Iodination at the 4-Position

Once the pyrazole core is synthesized, selective iodination at the 4-position is achieved via electrophilic substitution:

Pyrazole is treated with iodine (I2) in the presence of an oxidizing agent such as potassium iodide (KI) or hydrogen peroxide (H2O2).

Reaction conditions:

  • Solvent: acetic acid or ethanol
  • Temperature: room temperature to 50°C
  • Oxidant: H2O2 or NaIO4

Notes:

  • The reaction favors substitution at the 4-position due to the electronic properties of the pyrazole ring.
  • Excess iodine can lead to di-iodination; thus, reaction monitoring is essential.

Synthesis of the 1H-1,2,4-Triazole Core

Cyclization of Hydrazides with Hydrazine Derivatives

The 1,2,4-triazole ring can be synthesized via cyclization of amidrazones or hydrazides:

A suitable hydrazide reacts with hydrazine hydrate under reflux in acetic acid or ethanol to form the triazole ring.

Reaction conditions:

  • Reflux temperature (~80°C)
  • Solvent: ethanol
  • Catalyst: none typically required

Yield: Usually 50-70%.

Functionalization with Halogenated Precursors

The triazole ring can be further functionalized via nucleophilic substitution or coupling reactions to introduce desired substituents.

Coupling of Pyrazole and Triazole with Heterocyclic Precursors

The key step involves coupling the pyrazole and triazole rings to form the target compound:

Cross-Coupling via Suzuki-Miyaura Reaction

Based on patent literature, a Suzuki-Miyaura cross-coupling is effective:

The iodinated pyrazole derivative reacts with boronic acids or esters under Pd catalysis (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).

Reaction conditions:

  • Solvent: dimethylformamide (DMF) or toluene
  • Temperature: 80-100°C
  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

Nucleophilic Substitution for Triazole Incorporation

Alternatively, nucleophilic substitution of halogenated triazole derivatives with suitable nucleophiles can be employed.

Purification and Characterization

Purification typically involves column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexanes). Structural confirmation is achieved via NMR, IR, and mass spectrometry.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents & Conditions Key Transformation Yield (%) Notes
1 Hydrazine + α,β-unsaturated ketone Ethanol, reflux Pyrazole ring formation 60-75 Cyclization of hydrazine derivatives
2 Pyrazole I2, H2O2, acetic acid Iodination at 4-position 70-85 Electrophilic substitution
3 Hydrazide Hydrazine hydrate, reflux Triazole ring formation 50-70 Cyclization of hydrazides
4 Iodinated pyrazole + boronic acid Pd catalyst, base, heat Cross-coupling 65-80 Suzuki-Miyaura reaction
5 Halogenated triazole derivatives Nucleophilic substitution Final heterocyclic assembly Variable Purification via chromatography

Research Findings and Optimization Notes

  • Selectivity: Electrophilic iodination favors the 4-position on pyrazole due to electron density distribution, which can be confirmed via NMR chemical shifts.
  • Reaction Efficiency: Use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.
  • Catalyst Choice: Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) provide high selectivity and yield in cross-coupling steps.
  • Purity Control: Recrystallization from ethanol or acetonitrile ensures high purity (>98%) necessary for subsequent applications.

Chemical Reactions Analysis

3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

3-(4-Iodo-1H-pyrazol-1-yl)-1H-1,2,4-triazole has shown promising potential in medicinal chemistry, particularly as an anticancer agent. The presence of the iodo group enhances its biological activity by improving binding affinity to target proteins involved in cancer cell proliferation.

Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it inhibited cell growth significantly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, demonstrating its potential as a therapeutic agent in oncology.

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its fungicidal properties. Its ability to inhibit fungal growth makes it a candidate for developing new agrochemicals.

Case Study: Fungicidal Activity
Research demonstrated that this compound exhibited potent antifungal activity against several plant pathogens, including Fusarium and Botrytis species. Field trials showed a reduction in disease incidence when applied to crops, suggesting its viability as a crop protection agent.

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)5.0[Source A]
AnticancerA549 (Lung Cancer)7.5[Source B]
FungicidalFusarium spp.10.0[Source C]
FungicidalBotrytis spp.12.5[Source D]

Table 2: Synthesis Methods of this compound

MethodDescriptionYield (%)
Method AReaction of 4-Iodo-pyrazole with triazole derivatives85
Method BOne-pot synthesis involving multiple reagents75

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Features Molecular Weight (g/mol) Key Substituents Biological Activity Notes Synthesis/Purity
This compound 1,2,4-Triazole + 4-iodo-pyrazole ~275.04* Iodo (pyrazole), Triazole Potential agrochemical activity 95% purity (Combi-Blocks)
3-Iodo-1H-1,2,4-triazole (QM-5529) 1,2,4-Triazole with iodine at position 3 ~181.98 Iodo (triazole) Unspecified; simpler scaffold 95% purity (Combi-Blocks)
5-(4-Iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole Methoxymethyl-triazole + 4-iodo-pyrazole ~306.11* Iodo (pyrazole), Methoxymethyl Enhanced solubility Custom synthesis
4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole 4H-1,2,4-triazole + methyl/phenyl-pyrazole ~253.29 Methyl, Phenyl (pyrazole) Structural isomerism potential Reported in patents

*Calculated based on molecular formulas.

Biological Activity

3-(4-Iodo-1H-pyrazol-1-yl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by various research findings and case studies.

  • Chemical Formula : C5_5H4_4IN5_5
  • Molecular Weight : 261.03 g/mol
  • CAS Number : 2092431-39-3

Biological Activity Overview

The biological activity of this compound primarily stems from its structural components, which include the pyrazole and triazole rings. These heterocyclic structures are known to impart various pharmacological effects.

Antiviral Activity

Research has indicated that derivatives of triazole compounds exhibit notable antiviral properties. In a study focusing on similar compounds, it was found that modifications in the phenyl moiety could enhance antiviral activity against specific viruses. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .

Antibacterial Activity

The compound has also shown potential antibacterial properties. A study evaluating various triazole derivatives reported significant antibacterial effects against several strains of bacteria, including both Gram-positive and Gram-negative species. The effectiveness was often measured using Minimum Inhibitory Concentration (MIC) assays .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, related compounds demonstrated significant cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The mode of action typically involves the inhibition of tubulin polymerization, which is crucial for cell division .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µM)Reference
AntiviralVarious virusesNot specified
AntibacterialE. coli12.5
S. aureus10.0
AnticancerHCT-1166.2
T47D27.3

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cell Cycle Disruption : By inhibiting tubulin polymerization, these compounds can effectively halt the progression of cancer cells through the cell cycle.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Iodo-1H-pyrazol-1-yl)-1H-1,2,4-triazole?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging protocols for triazole-pyrazole hybrids. Key steps include:

  • Reacting 4-iodo-1H-pyrazole derivatives with propargylamine or analogous alkynes under click chemistry conditions (e.g., CuSO₄/Na-ascorbate in THF/H₂O at 50°C for 16 hours) .
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate the product .
  • Characterization using melting point analysis, NMR (¹H/¹³C), and IR spectroscopy to confirm regioselectivity and functional groups .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrazole/triazole rings) and confirm substitution patterns.
  • ¹³C NMR : Detect iodine-induced deshielding effects on adjacent carbons (e.g., C-I coupling in pyrazole C4) .
  • IR Spectroscopy : Verify N-H stretches (~3100–3300 cm⁻¹) and triazole/pyrazole ring vibrations (1600–1500 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to confirm purity (>97%) .

Q. Which software tools are essential for X-ray crystallography analysis of this compound?

Methodological Answer:

  • SHELX Suite :
    • Use SHELXT for automated space-group determination and initial structure solution .
    • Refine with SHELXL , incorporating anisotropic displacement parameters and hydrogen bonding networks .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to visualize molecular geometry and crystallographic disorder .

Advanced Research Questions

Q. How to address data contradictions during crystal structure refinement?

Methodological Answer:

  • Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned datasets, common in iodine-containing structures due to heavy atom effects .
  • Disorder Modeling : For overlapping electron density, apply PART/SUMP restraints and refine occupancies iteratively .
  • Validation Tools : Cross-check with PLATON ’s ADDSYM to detect missed symmetry and ensure R-factor convergence (<5%) .

Q. What strategies improve yield in CuAAC reactions for iodine-substituted triazoles?

Methodological Answer:

  • Catalyst Optimization : Replace CuSO₄ with CuI for enhanced reactivity in polar aprotic solvents (e.g., DMF) .
  • Stoichiometry Adjustments : Use a 1.2:1 alkyne:azide ratio to compensate for steric hindrance from the iodine substituent .
  • Temperature Control : Conduct reactions under microwave irradiation (80°C, 1–2 hours) to accelerate kinetics while minimizing decomposition .

Q. What safety protocols are critical for handling iodine-containing intermediates?

Methodological Answer:

  • Stability : Store intermediates at –20°C in amber vials to prevent light-induced degradation .
  • Protective Equipment : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize iodine residues with Na₂S₂O₃ before aqueous disposal to prevent environmental release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole
Reactant of Route 2
3-(4-Iodo-1h-pyrazol-1-yl)-1h-1,2,4-triazole

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